N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic organic compound characterized by its unique spirocyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, can be synthesized through a cyclization reaction involving a diol and an appropriate ketone under acidic conditions.
Attachment of the Oxalamide Group: The intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. This step is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Coupling with 4-Methoxyphenethylamine: The final step involves the coupling of the oxalyl chloride derivative with 4-methoxyphenethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenethyl moiety can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxalamide group can be reduced to form the corresponding amine.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of the corresponding diamine.
Substitution: Formation of various substituted spirocyclic derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its spirocyclic structure may impart unique biological activity, making it a candidate for drug discovery and development.
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic core and oxalamide group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-hydroxyphenethyl)oxalamide: Similar structure but with a hydroxy group instead of a methoxy group.
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The spirocyclic core also imparts rigidity and stability, distinguishing it from other linear or cyclic compounds.
This detailed overview provides a comprehensive understanding of N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-25-16-7-5-15(6-8-16)9-12-21-18(23)19(24)22-13-17-14-26-20(27-17)10-3-2-4-11-20/h5-8,17H,2-4,9-14H2,1H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXRHMVQYYCRAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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